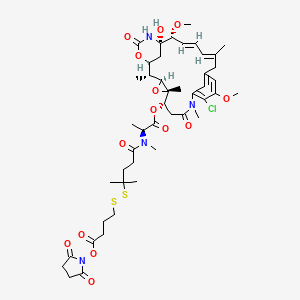
Spdb-DM4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SPDB-DM4は、抗体薬物複合体(ADC)の開発に使用される化合物です。これは、強力なチューブリン阻害剤であるメイタンシン系ペイロードDM4と、SPDBリンカーを介して結合したコンジュゲートです。 この化合物は、著しい抗腫瘍活性を示し、主に癌の研究と治療に使用されています .
準備方法
合成経路と反応条件
SPDB-DM4の調製には、SPDBリンカーを介してDM4を抗体にコンジュゲートすることが含まれます。このプロセスは、通常、次の手順を含みます。
抗体の活性化: 抗体は、N-ヒドロキシスクシンイミジル(NHS)エステルなどの適切な試薬を使用して活性化され、反応性基を導入します。
工業生産方法
This compoundの工業生産は、同様の手順に従いますが、より大規模で行われます。このプロセスには以下が含まれます。
大規模活性化: 大規模なバイオリアクターでの抗体の活性化。
コンジュゲーションと精製: コンジュゲーション反応はスケールアップされ、生成された生成物はクロマトグラフィーなどの技術を使用して精製され、高純度と収率が保証されます.
化学反応の分析
反応の種類
SPDB-DM4は、以下を含むいくつかの種類の化学反応を起こします。
還元: SPDBリンカーのジスルフィド結合は、特定の条件下で還元されます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、ジチオトレイトール(DTT)などの還元剤、およびチオール含有化合物などの置換試薬が含まれます。 これらの反応は、通常、抗体の完全性を維持するために、穏やかな条件下で行われます .
主な生成物
これらの反応から生成される主な生成物には、使用される特定の試薬と条件に応じて、this compoundの還元型と置換誘導体が含まれます .
科学研究アプリケーション
This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。
科学的研究の応用
SPDB-DM4 has a wide range of scientific research applications, including:
Cancer Research: It is used in the development of ADCs for targeted cancer therapy.
Biological Studies: This compound is used to study the mechanisms of action of ADCs and their interactions with cellular targets.
Pharmaceutical Development: The compound is used in the development of new therapeutic agents and drug delivery systems.
作用機序
SPDB-DM4は、次の機序によって効果を発揮します。
腫瘍細胞への標的化: ADCの抗体成分は、腫瘍細胞の表面にある特定の抗原を標的にします。
内部移行と放出: 結合すると、ADCは腫瘍細胞によって内部移行され、ジスルフィドリンカーが切断されてDM4が放出されます。
類似の化合物との比較
This compoundは、SPDBリンカーとDM4ペイロードの組み合わせが独自です。類似の化合物には以下が含まれます。
MCC-DM1: 別のADCリンカー-ペイロード組み合わせ。DM1は、マレイミドカプロイル(MCC)リンカーを介して結合しています。
スルホ-SPDB-DM4: スルホン化SPDBリンカーを持つthis compoundの変異体。溶解性を高め、凝集を減らす.
これらの化合物は、同様の作用機序を共有しますが、リンカー化学と薬物動態特性が異なります。これは、this compoundが安定性と有効性の点でユニークであることを示しています .
類似化合物との比較
SPDB-DM4 is unique in its combination of the SPDB linker and DM4 payload. Similar compounds include:
MCC-DM1: Another ADC linker-payload combination, where DM1 is linked via a maleimidocaproyl (MCC) linker.
Sulfo-SPDB-DM4: A variant of this compound with a sulfonated SPDB linker, which enhances solubility and reduces aggregation.
These compounds share similar mechanisms of action but differ in their linker chemistry and pharmacokinetic properties, highlighting the uniqueness of this compound in terms of stability and efficacy .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H63ClN4O14S2/c1-26-13-11-14-33(61-10)46(59)25-32(62-43(58)48-46)27(2)41-45(6,64-41)34(24-38(55)50(8)30-22-29(21-26)23-31(60-9)40(30)47)63-42(57)28(3)49(7)35(52)18-19-44(4,5)67-66-20-12-15-39(56)65-51-36(53)16-17-37(51)54/h11,13-14,22-23,27-28,32-34,41,59H,12,15-21,24-25H2,1-10H3,(H,48,58)/b14-11+,26-13+/t27-,28+,32+,33-,34+,41+,45+,46+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAVNQRWLLQGEIB-BAQPUJNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H63ClN4O14S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
995.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)





![4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide](/img/structure/B560506.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)




